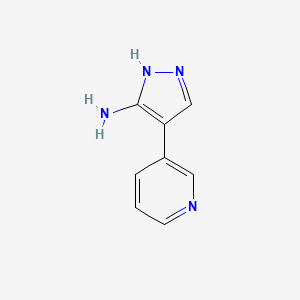

4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTJTKIDLRCJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587525 | |

| Record name | 4-(Pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40545-68-4 | |

| Record name | 4-(3-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40545-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Pyridin-3-YL-2H-pyrazol-3-ylamine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. As building blocks for drug discovery, aminopyrazoles offer a versatile framework for developing ligands for various biological targets, including kinases and other enzymes.[1][2] An unambiguous determination of their structure is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.

This document eschews a rigid template in favor of a logical, field-proven workflow that mirrors the process a senior scientist would follow. It moves from initial confirmation of mass and composition to the detailed mapping of atomic connectivity and, finally, to the definitive determination of the three-dimensional structure. Each step is designed as a self-validating system, where data from one technique corroborates and builds upon the last.

The Elucidation Workflow: A Strategic Overview

The structural characterization of a novel molecule is a multi-faceted process. The logical flow of experiments is critical for an efficient and conclusive investigation. The following workflow outlines the strategic progression of analyses, from foundational verification to high-resolution structural detail.

Caption: Logical workflow for structure elucidation.

Part 1: Core Identity - Mass and Compositional Analysis

Before committing resources to extensive NMR analysis, the first step is to rapidly confirm that the synthesis has yielded a product with the correct molecular weight and elemental composition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the primary validation of the synthetic outcome. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Table 1: Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol [3] |

| Ionization Mode | ESI-Positive |

| Expected Ion (m/z) | 161.0822 [M+H]⁺ |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Set up the mass spectrometer for positive ion mode ESI.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Verify the presence of a prominent peak at m/z ≈ 161.1. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to four decimal places, which validates the molecular formula.

Part 2: Unraveling the Puzzle - Connectivity Mapping by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assemble the pyridinyl and aminopyrazole fragments and confirm their linkage.

¹H NMR Spectroscopy: Identifying the Proton Framework

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH/NH₂).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The structure contains seven non-exchangeable protons and three exchangeable protons (NH₂ and pyrazole NH). The predicted chemical shifts are based on known data for substituted pyridines and pyrazoles.[4][5][6]

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (in DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Pyrazole H5 | ~7.8 - 8.0 | s (singlet) | - | Characteristic singlet for a proton at C5 of a 4-substituted pyrazole. |

| Pyridine H2' | ~8.7 - 8.9 | d (doublet) | ~2.0 | Ortho to the ring nitrogen, highly deshielded. Small coupling to H6'. |

| Pyridine H6' | ~8.5 - 8.6 | dd (doublet of doublets) | ~4.7, 1.5 | Ortho to nitrogen and coupled to H4' and H5'. |

| Pyridine H4' | ~7.9 - 8.1 | dt (doublet of triplets) | ~8.0, 1.8 | Coupled to H5' (large J) and H2'/H6' (small J). |

| Pyridine H5' | ~7.4 - 7.5 | dd (doublet of doublets) | ~8.0, 4.7 | Coupled to both H4' and H6'. |

| Pyrazole NH₂ | ~5.0 - 6.0 | s (broad) | - | Exchangeable protons, chemical shift is concentration/solvent dependent. |

| Pyrazole NH | ~11.0 - 12.0 | s (broad) | - | Exchangeable proton, typically broad and downfield. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| Pyrazole C3 | ~150 - 155 | Carbon bearing the amino group (C-NH₂). |

| Pyrazole C5 | ~135 - 140 | Methoxyne carbon (CH) of the pyrazole ring. |

| Pyrazole C4 | ~105 - 110 | Quaternary carbon attached to the pyridine ring. |

| Pyridine C2' | ~148 - 152 | Deshielded carbon adjacent to nitrogen. |

| Pyridine C6' | ~147 - 151 | Deshielded carbon adjacent to nitrogen. |

| Pyridine C4' | ~134 - 138 | Methoxyne carbon (CH) of the pyridine ring. |

| Pyridine C3' | ~128 - 132 | Quaternary carbon attached to the pyrazole ring. |

| Pyridine C5' | ~123 - 125 | Methoxyne carbon (CH) of the pyridine ring. |

2D NMR: Confirming the Connections

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. The HMBC experiment is the definitive step in linking the pyridine and pyrazole rings.

Caption: Key HMBC correlations confirming the pyrazole-pyridine link.

Interpretation of Key 2D Correlations:

-

COSY: Will show correlations between H4', H5', and H6' of the pyridine ring, confirming their adjacent positions.

-

HMBC (Critical): The most important correlations are those that cross the bond linking the two rings. A definitive correlation between the pyridine protons H2' and H4' to the pyrazole carbon C4 would unambiguously confirm the 4-(pyridin-3-yl) substitution pattern. Similarly, a correlation from the pyrazole H5 to the pyridine C3' and C4' would provide redundant, solidifying evidence.

Part 3: Absolute Proof - Single-Crystal X-ray Crystallography

While the collective NMR data provides a robust constitutional assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8] This technique is invaluable for resolving any potential ambiguities related to tautomerism and provides the foundational data for structure-based drug design.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth (Critical Step): Grow single crystals of sufficient quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Selection and Mounting: Under a polarizing microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[7]

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer, rotating the crystal to measure the intensities of a large number of reflections.[7][8]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until a satisfactory agreement is reached (indicated by low R-factors).

Expected Outcome and Data Presentation The successful refinement of the crystal structure will yield a definitive model of this compound. The data output includes:

-

Crystallographic Parameters: Crystal system, space group, unit cell dimensions.

-

Atomic Coordinates: A list of x, y, z coordinates for every non-hydrogen atom.

-

Geometric Parameters: A complete list of bond lengths and angles, confirming the pyrazole and pyridine ring structures.

-

Intermolecular Interactions: Details of hydrogen bonding (e.g., between the aminopyrazole NH₂/NH groups and adjacent molecules), which is crucial for understanding solid-state packing and physical properties.[10][11]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented here, beginning with rapid mass confirmation, progressing through comprehensive 1D and 2D NMR for connectivity mapping, and culminating in the definitive 3D structure from X-ray crystallography, represents a robust and self-validating methodology. This rigorous characterization is the bedrock upon which all further medicinal chemistry, pharmacological, and drug development efforts are built.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 57999-07-2 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

This guide provides a detailed exploration of the probable mechanism of action for 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a heterocyclic compound belonging to the influential aminopyrazole class. For researchers and drug development professionals, understanding the foundational pharmacology of this scaffold is critical for its strategic application in modern therapeutic design. While specific literature on this exact molecule is emerging, its structural components point towards a well-established paradigm of action: competitive inhibition of protein kinases.

The aminopyrazole core is recognized as a "privileged structure" in medicinal chemistry, a framework capable of interacting with high affinity to multiple biological targets.[1][2] This guide will synthesize data from closely related analogs to build a robust, predictive model of its molecular behavior, supported by actionable experimental protocols for validation.

Part 1: The Aminopyrazole Scaffold as a Hinge-Binding Kinase Inhibitor

The central hypothesis for the mechanism of action of this compound is its function as a Type I ATP-competitive kinase inhibitor. The 3-aminopyrazole moiety is a bioisostere of adenine, the core component of ATP, allowing it to effectively compete for the ATP-binding pocket on a wide range of protein kinases.[3]

The key to this interaction lies in the formation of specific hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The aminopyrazole scaffold typically forms two or three crucial hydrogen bonds with the backbone of this hinge region, effectively anchoring the inhibitor in the active site and preventing ATP from binding.[3][4]

-

The Pyrazole Ring: The nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors.

-

The Amino Group: The exocyclic amino group at the 3-position provides a critical hydrogen bond donor.

This interaction is a hallmark of numerous aminopyrazole-based inhibitors that have been developed to target kinases implicated in cancer and inflammatory diseases.[3][5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Potent Kinase Inhibitor Scaffold

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, heterocyclic compounds have consistently emerged as privileged scaffolds in medicinal chemistry, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. The 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine core, a unique conjunction of pyridine and pyrazole moieties, has garnered significant attention for its potential as a potent and selective inhibitor of key cellular signaling pathways implicated in a range of pathologies, from neurodegenerative disorders to cancer.

This technical guide provides an in-depth exploration of the biological activity of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine and its derivatives. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of its action, provide field-proven experimental protocols for its characterization, and offer insights into the structure-activity relationships that govern its potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

Core Biological Activity: A Selective c-Jun N-Terminal Kinase (JNK) Inhibitor

The primary biological activity of the 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold lies in its potent and selective inhibition of c-Jun N-terminal kinases (JNKs).[1] JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and oxidative stress. The JNK signaling pathway plays a pivotal role in regulating apoptosis, inflammation, and cellular proliferation. Consequently, aberrant JNK activity has been implicated in numerous diseases, including neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as cancer and inflammatory disorders.

The 4-(pyrazol-3-yl)-pyridine series of compounds emerged from the optimization of an earlier pyrimidine-based series of JNK inhibitors.[1] Structure-activity relationship (SAR) studies revealed that the pyridine-containing compounds were generally more potent than their pyrimidine counterparts. The core 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine structure provides a key hinge-binding motif that allows for competitive inhibition at the ATP-binding site of the JNK enzyme.

Mechanism of Action: Targeting the JNK Signaling Cascade

The inhibitory action of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine and its analogs on JNK prevents the downstream phosphorylation of its substrates, most notably the transcription factor c-Jun. Phosphorylation of c-Jun leads to the formation of the activator protein-1 (AP-1) transcription complex, which in turn regulates the expression of genes involved in cell survival, proliferation, and apoptosis. By blocking this cascade, these inhibitors can modulate gene expression and exert their therapeutic effects.

Quantitative Biological Data: Structure-Activity Relationship Insights

The potency of the 4-(pyrazol-3-yl)-pyridine scaffold is highly dependent on the substitutions at various positions on both the pyrazole and pyridine rings. The following table summarizes key SAR findings from the literature, highlighting the impact of different functional groups on JNK3 inhibitory activity.[2]

| Compound/Modification | X | R¹ | R² | R³ | JNK3 IC₅₀ (μM) | p38 IC₅₀ (μM) |

| Scaffold 1 (Pyrimidine core) | N | H | H | H | 0.63 | >20 |

| Scaffold 2 (Pyridine core) | CH | H | H | H | 0.160 | >20 |

| Modification at X | C-Cl | H | H | H | 0.080 | >20 |

| N-Alkylation of Pyrazole (R¹) | CH | Me | H | H | 1.45 | >20 |

| Substitution at R³ | CH | H | H | 4-F-Ph | 0.019 | 0.045 |

Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-(Pyrazol-3-yl)-pyridine Analogs. [2]

Key Insights from SAR Data:

-

Pyridine Core Advantage: Replacing the pyrimidine ring with a pyridine ring (Scaffold 2 vs. Scaffold 1) resulted in a significant increase in JNK3 inhibitory potency.[2]

-

Halogenation Effect: The introduction of a chlorine atom at the 5-position of the pyridine ring (X = C-Cl) further enhanced the activity.[2]

-

N-Alkylation Impact: Alkylation of the pyrazole nitrogen (R¹) generally led to a decrease in potency, suggesting the N-H may be involved in a crucial interaction with the enzyme.[2]

-

Aryl Substitution: The addition of a substituted phenyl group at the R³ position of the pyrazole ring can dramatically increase potency, although it may also impact selectivity against other kinases like p38.[2]

Experimental Protocols: A Guide to Characterization

To ensure the trustworthiness and reproducibility of findings, rigorous and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to characterize the biological activity of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine and its derivatives.

Protocol 1: In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against the JNK3 enzyme. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][4]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of JNK3. The luminescent readout offers high sensitivity and a broad dynamic range.

Materials:

-

JNK3 enzyme (recombinant)

-

JNK3 substrate (e.g., ATF2)

-

ATP

-

Test compound (4-(pyridin-3-yl)-2H-pyrazol-3-ylamine) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT)[3]

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

Assay Plate Setup:

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of JNK3 enzyme solution (pre-diluted in Kinase Buffer).

-

Add 2 µL of a substrate/ATP mixture (pre-diluted in Kinase Buffer). The final ATP concentration should be at or near the Km for JNK3.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2: In Vitro Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or anti-proliferative effects of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine on cancer cell lines.[5][6]

Rationale: This assay provides an indication of the compound's effect on cell viability and proliferation. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (4-(pyridin-3-yl)-2H-pyrazol-3-ylamine) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the compound concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

-

Synthesis of the 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine Scaffold

The synthesis of the 4-(pyrazol-3-yl)-pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor. For instance, a Suzuki coupling reaction can be employed to introduce the pyrazole ring.

Conclusion and Future Directions

The 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold represents a highly promising starting point for the development of novel kinase inhibitors, particularly targeting the JNK pathway. Its demonstrated potency and selectivity, coupled with a synthetically tractable core, make it an attractive candidate for further optimization in drug discovery programs. Future research in this area will likely focus on:

-

Improving Selectivity: Fine-tuning the substitutions on the scaffold to enhance selectivity against other kinases, thereby minimizing off-target effects.

-

Enhancing Pharmacokinetic Properties: Optimizing the physicochemical properties of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized analogs in relevant animal models of human diseases.

By leveraging the insights and methodologies presented in this guide, researchers can effectively advance the exploration of the 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold and unlock its full therapeutic potential.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Pyridin-3-YL-2H-pyrazol-3-ylamine (CAS: 40545-68-4): A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary: This document provides an in-depth technical overview of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a heterocyclic compound identified by CAS number 40545-68-4. It serves as a critical building block in medicinal chemistry, particularly in the development of targeted therapeutics. The pyrazole ring system is recognized as a "privileged scaffold" due to its versatile chemical properties and its proven role in the structure of numerous protein kinase inhibitors.[1][2] This guide, intended for researchers and drug development professionals, elucidates the compound's physicochemical properties, outlines robust synthesis and purification strategies, explores its mechanism of action as a kinase inhibitor, and discusses its application in structure-activity relationship (SAR) studies. By synthesizing technical data with field-proven insights, this whitepaper aims to be an essential resource for leveraging this scaffold in modern drug discovery programs.

Introduction: The Pyrazole-Pyridine Scaffold in Modern Drug Discovery

The Prominence of Protein Kinases as Drug Targets

Protein kinases constitute a large family of enzymes that are central regulators of cellular signal transduction, controlling processes such as cell growth, proliferation, and differentiation.[3] The aberrant activity of these enzymes is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in the pharmaceutical industry.[3][4] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms in oncology and inflammation.[1][2] A significant portion of these inhibitors are designed to be ATP-competitive, mimicking the adenine portion of ATP to occupy the enzyme's active site.

This compound: A Strategic Building Block

This compound emerges as a molecule of high strategic value. Its structure uniquely combines two key heterocyclic systems:

-

The Pyrazole Core: This five-membered ring is a versatile pharmacophore. The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of a kinase's ATP-binding pocket. This bioisosteric replacement for adenine is a cornerstone of its utility.[1]

-

The Pyridin-3-yl Substituent: This group provides a critical vector for chemical modification. It allows for the exploration of the solvent-exposed region of the kinase active site, enabling chemists to fine-tune properties like potency, selectivity, and pharmacokinetics (PK). The nitrogen atom in the pyridine ring can also serve as an additional interaction point or improve aqueous solubility. The use of a pyridine core, while less common than pyrimidine, can also reduce polarity, a factor that may improve properties like brain penetration.[3]

This compound is not merely an intermediate; it is a carefully designed scaffold. It has been instrumental in the development of inhibitors for key kinases, such as the c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative diseases and inflammatory disorders.[3][4]

Physicochemical and Structural Characterization

Accurate characterization is the foundation of reproducible research. The key identifiers and properties of this compound are summarized below.

Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 40545-68-4 | [5][6][7][8] |

| Molecular Formula | C₈H₈N₄ | [5] |

| Molecular Weight | 160.18 g/mol | [9][10] |

| IUPAC Name | 4-(pyridin-3-yl)-1H-pyrazol-3-amine | [5] |

| Synonyms | 5-Amino-4-(pyridin-3-yl)-1H-pyrazole; 3-(3-Amino-1H-pyrazol-4-yl)pyridine | [5] |

Physicochemical Properties

| Property | Value / Description | Source |

| Appearance | White to yellow powder | [9] |

| Purity | Typically ≥95% (via NMR/HPLC) | [9] |

| Storage Conditions | Recommended storage at 2°C to 8°C to ensure long-term stability | [9][10] |

Spectroscopic Data Interpretation

While specific spectra should be acquired for each batch, standard characterization would include:

-

¹H NMR: Expected signals would correspond to the protons on the pyrazole and pyridine rings, as well as the amine protons. The coupling patterns of the pyridine protons are diagnostic for the 3-substitution pattern.

-

¹³C NMR: Will show eight distinct carbon signals corresponding to the molecular formula.

-

Mass Spectrometry (MS): The ESI+ spectrum should show a clear molecular ion peak [M+H]⁺ at approximately m/z 161.19.

Synthesis and Purification Strategies

Rationale for Synthetic Route Selection

The synthesis of 4-substituted pyrazoles can be approached in several ways. A common and effective strategy involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile precursor, such as a β-ketonitrile. This approach is often high-yielding and allows for modularity.

The following workflow illustrates a logical and experimentally validated pathway for producing this compound. The causality behind this choice is the commercial availability of the starting materials and the robustness of the chemical transformations involved.

Generalized Synthesis Protocol

Step 1: Claisen Condensation to form β-Ketonitrile

-

Reaction: 3-Acetylpyridine is reacted with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) to form ethyl 3-oxo-3-(pyridin-3-yl)propanoate. This intermediate is then treated with a nitrating agent followed by reduction, or more directly, converted to the corresponding β-ketonitrile. A more direct route involves the reaction of 3-pyridylacetonitrile with an acylating agent.

-

Causality: This step constructs the core 3-carbon backbone required for the pyrazole ring. Sodium hydride is used to deprotonate the α-carbon, generating a nucleophilic enolate for the condensation reaction.

Step 2: Formation of an Enol Ether or Enamine Intermediate

-

Reaction: The resulting β-ketonitrile is reacted with an orthoformate like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

-

Causality: This activates the β-position, converting it into a better electrophile and setting the stage for the subsequent cyclization. DMF-DMA is particularly effective for creating a stable enamine intermediate.

Step 3: Cyclocondensation with Hydrazine

-

Reaction: The activated intermediate from Step 2 is reacted with hydrazine hydrate in a protic solvent like ethanol. The reaction mixture is typically heated to drive the cyclization and dehydration.

-

Causality: Hydrazine acts as a 1,2-dinucleophile. The initial attack occurs at the more electrophilic carbon, followed by an intramolecular cyclization and subsequent elimination of water (or another leaving group) to form the aromatic pyrazole ring. Using hydrazine hydrate (N₂H₄·H₂O) is a practical choice for its stability and ease of handling compared to anhydrous hydrazine.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis.

Caption: Fig. 1: Generalized Synthesis Workflow

Purification and Quality Control

-

Protocol:

-

Upon reaction completion, the crude product is typically isolated via filtration after precipitation from the reaction mixture or evaporation of the solvent.

-

The crude solid is then purified using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes or dichloromethane in methanol to elute the final product.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for final purification.

-

-

Self-Validation: Purity must be confirmed to be >95% by High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of starting materials and intermediates validates the completion of the reaction and the effectiveness of the purification.

Mechanism of Action and Biological Significance

The Role as an ATP-Competitive Kinase Inhibitor

The therapeutic efficacy of derivatives of this scaffold stems from their ability to act as Type I kinase inhibitors. They function by competing with endogenous ATP for binding to the kinase active site. The pyrazole core, with its N-H groups, forms critical hydrogen bonds with the "hinge" region of the kinase, a short amino acid sequence that connects the N- and C-lobes of the enzyme. This binding event physically occludes ATP and prevents the phosphotransfer reaction, thereby shutting down the downstream signaling cascade.[1]

Signaling Pathway Diagram

Caption: Fig. 2: ATP-Competitive Inhibition Mechanism

Case Study: Inhibition of c-Jun N-terminal Kinase (JNK)

Research has explicitly demonstrated the utility of the 4-(pyrazol-3-yl)-pyridine scaffold in developing potent JNK inhibitors.[3][4] JNKs are activated by stress stimuli and play a crucial role in apoptosis and inflammation. JNK3, in particular, is predominantly expressed in the brain, making it a high-value target for neurodegenerative disorders.[3] The development of this series originated from optimizing an earlier pyrimidine-based scaffold, where replacing the pyrimidine with pyridine led to surprisingly more potent compounds against JNK3.[3] This underscores the subtle but powerful impact of scaffold modification on biological activity.

Applications in Drug Development and Research

Scaffold for Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for SAR studies. Key positions for modification include:

-

Pyrazole N1/N2: Alkylation or arylation at the unsubstituted nitrogen of the pyrazole can modulate polarity and introduce new interactions. While N-alkylation can sometimes decrease potency, it is a crucial tactic for improving pharmacokinetic properties like brain penetration by reducing polarity.[3]

-

Pyridine Ring: The pyridine ring itself can be substituted to enhance binding or alter physical properties.

-

Amine Group (C3): This primary amine is a versatile chemical handle. It can be acylated, sulfonated, or used in reductive amination to append a wide variety of functional groups, enabling the exploration of different pockets within the kinase active site.

Lead Optimization Workflow

The compound is a cornerstone of the iterative lead optimization cycle common in drug discovery.

Caption: Fig. 3: Iterative Lead Optimization Cycle

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for this exact compound should always be consulted, the hazard profile can be inferred from related aminopyrazole structures.

GHS Hazard Classification (Anticipated)

| Hazard Class | Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P301+P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P304+P340 |

| This classification is based on data for similar compounds and should be confirmed with a supplier-specific SDS.[11][12][13] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that meet ANSI Z87.1 standards.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

Long-term Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For maximum stability and to preserve purity, storage at 2-8°C is recommended, away from strong oxidizing agents.[9][10]

Conclusion and Future Outlook

This compound (CAS 40545-68-4) is far more than a simple chemical reagent; it is a privileged scaffold that continues to demonstrate significant value in the discovery of novel protein kinase inhibitors. Its inherent drug-like properties, synthetic tractability, and proven ability to bind effectively to the kinase hinge region make it an invaluable starting point for drug discovery campaigns targeting a host of human diseases. Future research will undoubtedly continue to leverage this scaffold, exploring new decoration patterns and targeting novel kinases to address unmet medical needs. The insights and protocols detailed in this guide provide a robust framework for researchers to unlock the full potential of this powerful molecular architecture.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 40545-68-4 [chemicalbook.com]

- 7. 40545-68-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. arctomsci.com [arctomsci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-Pyridin-4-yl-2H-pyrazol-3-ylamine | 91912-53-7 | FP51268 [biosynth.com]

- 11. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 12. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine (CAS No. 40545-68-4), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established principles of spectroscopic analysis and data from structurally analogous compounds to present a comprehensive, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and its derivatives. We will explore the theoretical underpinnings and expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine belongs to the class of aminopyrazoles, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.[1] The molecule's structure, featuring a pyrazole ring substituted with an amino group and a pyridine ring, allows for a rich and informative spectroscopic signature. The tautomeric nature of the pyrazole ring (1H vs. 2H) adds a layer of complexity that spectroscopy is well-suited to unravel. For the purpose of this guide, we will consider the 2H-pyrazol-3-ylamine tautomer, which is one of the common forms.

Diagram 1: Molecular Structure and Numbering

Caption: Structure of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Experimental Rationale: A standard ¹H NMR experiment would be conducted in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with labile protons (NH, NH₂). A spectrometer operating at 400 MHz or higher is recommended for better signal dispersion, especially in the aromatic region.

The predicted chemical shifts (δ) are based on the analysis of similar pyrazole and pyridine structures.[2][3][4] The protons on the pyridine ring are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The pyrazole protons will be influenced by the amino group and the adjacent pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2' | ~8.60 | d (doublet) | ~2.0 | 1H | Deshielded proton adjacent to pyridine N and ortho to the pyrazole substituent. |

| H-6' | ~8.50 | dd (doublet of doublets) | ~4.8, 1.5 | 1H | Deshielded proton ortho to pyridine N. |

| H-5 | ~7.90 | s (singlet) | - | 1H | Pyrazole ring proton, deshielded by the aromatic system. |

| H-4' | ~7.45 | ddd (doublet of doublet of doublets) | ~8.0, 4.8, 0.8 | 1H | Pyridine proton coupled to H-6' and H-5'. |

| H-5' | ~7.35 | m (multiplet) | - | 1H | Complex coupling with adjacent pyridine protons. |

| NH (Pyrazole) | ~11.5-12.5 | br s (broad singlet) | - | 1H | Labile proton, typically broad and downfield. Position is solvent dependent. |

| NH₂ (Amino) | ~5.0-6.0 | br s (broad singlet) | - | 2H | Labile protons, broad due to quadrupole effects and exchange. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is standard. Using a solvent like DMSO-d₆ allows for direct comparison with the ¹H NMR data. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be crucial for distinguishing between CH, CH₂, and CH₃ groups (though only CH is present in the core structure here) and quaternary carbons.

The chemical shifts are predicted based on established values for pyrazole and pyridine rings.[4][5] Carbons directly attached to nitrogen atoms (e.g., C3, C5, C2', C6') are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C3 | ~155.0 | Attached to the amino group and two nitrogen atoms within the pyrazole ring, highly deshielded. |

| C6' | ~149.0 | Pyridine carbon adjacent to nitrogen. |

| C2' | ~147.5 | Pyridine carbon adjacent to nitrogen. |

| C5 | ~138.0 | Pyrazole carbon, deshielded by the aromatic system. |

| C4' | ~135.0 | Pyridine carbon. |

| C3' | ~130.0 | Pyridine carbon attached to the pyrazole ring. |

| C5' | ~123.0 | Pyridine carbon. |

| C4 | ~105.0 | Pyrazole carbon shielded by the adjacent amino-bearing carbon. |

Diagram 2: NMR Correlation Workflow

References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. jksus.org [jksus.org]

- 5. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative for Evaluating Novel Pyrazole Scaffolds

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs, from the anti-inflammatory agent celecoxib to potent kinase inhibitors like ruxolitinib and crizotinib.[1][2][3] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, often enhances this biological activity, creating compounds with significant therapeutic potential, particularly in oncology and immunology.[4][5]

This guide focuses on This compound , a molecule that combines the privileged pyrazole core with a pyridine moiety. This specific arrangement suggests a high probability of activity as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[6][7][8] This document provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of this compound. It is designed not as a rigid set of instructions, but as a strategic roadmap for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, tiered progression of experiments, from broad phenotypic screening to specific target deconvolution and mechanistic elucidation, ensuring that every step generates actionable, high-integrity data.

Part 1: Foundational Assessment - Physicochemical Properties and Initial Viability

Before embarking on complex biological assays, a foundational understanding of the compound's basic properties is essential for data integrity. This initial phase ensures that observed biological effects are due to specific molecular interactions, not experimental artifacts.

Compound Identity and Purity Verification

The first step in any in vitro evaluation is to confirm the identity and purity of the test compound. This is a non-negotiable quality control step to ensure the reproducibility and reliability of all subsequent data.

Protocol: Compound Quality Control

-

Mass Spectrometry (MS):

-

Objective: Confirm the molecular weight of this compound.

-

Method: Prepare a 1 mg/mL stock solution in DMSO. Dilute to approximately 10 µg/mL in methanol with 0.1% formic acid. Analyze via electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

-

Validation: The observed m/z should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Confirm the chemical structure.

-

Method: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Determine the purity of the compound.

-

Method: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor the eluent using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

-

Validation: The purity should ideally be ≥95% for use in biological assays.

-

Aqueous Solubility and Stability

Poor solubility is a common cause of misleading results in in vitro assays, leading to compound precipitation and non-specific effects.

Protocol: Kinetic Solubility Assay

-

Objective: Determine the compound's solubility in aqueous buffer.

-

Method: Prepare a high-concentration DMSO stock solution (e.g., 10 mM). Serially dilute this stock into a relevant aqueous buffer (e.g., PBS, pH 7.4).

-

Analysis: Incubate the dilutions for 1-2 hours at room temperature. Measure the turbidity of each solution using a nephelometer or plate reader.

-

Interpretation: The highest concentration that remains clear is the approximate kinetic solubility. This concentration should guide the maximum dose used in subsequent cell-based assays to avoid artifacts from precipitation.

Part 2: Tier 1 Screening - Assessing General Cytotoxicity and Antiproliferative Activity

The initial biological evaluation aims to answer a fundamental question: Does the compound have any effect on cell viability or proliferation? A broad screening against a panel of cancer cell lines is a cost-effective strategy to identify potential areas of efficacy. The choice of cell lines should be strategic, representing different cancer types known to be driven by kinase signaling pathways (e.g., lung, breast, leukemia, melanoma).[9][10][11]

Rationale for Antiproliferative Screening

Given that the pyrazole-pyridine scaffold is a hallmark of many kinase inhibitors, and dysregulated kinase activity is a primary driver of cancer, the most logical starting point is to assess the compound's ability to inhibit cancer cell proliferation.[2][12] A positive result in this assay provides the justification for more resource-intensive mechanistic studies.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

-

Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the cells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The IC₅₀ values from the proliferation screen should be summarized in a table for clear comparison across different cell lines.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Non-Small Cell Lung Cancer | 5.2 |

| MCF-7 | Breast Cancer | 2.8 |

| K562 | Chronic Myelogenous Leukemia | 0.9 |

| A375 | Malignant Melanoma | 8.1 |

| DU145 | Prostate Cancer | 15.6 |

Interpretation: A potent and selective activity profile (e.g., sub-micromolar IC₅₀ in the K562 cell line) would strongly suggest a specific mechanism of action, such as inhibition of the BCR-ABL kinase, and would prioritize this cell line for further investigation.[13] Conversely, broad, low-micromolar activity across all lines might suggest a more general mechanism or inhibition of a common signaling node.

Part 3: Tier 2 Investigation - Target Deconvolution and Mechanistic Validation

A positive result in the Tier 1 screen necessitates a deeper investigation to identify the molecular target and validate the mechanism of action. Based on the compound's structure, the primary hypothesis is the inhibition of one or more protein kinases.

Experimental Workflow for Target Identification

The following diagram illustrates a logical workflow for moving from a phenotypic observation (antiproliferative activity) to target identification and validation.

Caption: Workflow for kinase inhibitor validation.

Biochemical Kinase Profiling

Rationale: The most direct way to test the kinase inhibitor hypothesis is to screen the compound against a large, diverse panel of purified kinases. This provides an unbiased view of the compound's potency and selectivity.

Protocol: Kinase Panel Screen

-

Objective: To identify which kinases are inhibited by this compound.

-

Method: This is typically performed as a fee-for-service by specialized vendors. The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases. The assay measures the kinase's ability to phosphorylate a substrate in the presence of the compound. Activity is often measured by quantifying the amount of ATP consumed (e.g., using ADP-Glo™ technology).

-

Data Analysis: Results are reported as the percent inhibition of each kinase relative to a vehicle control. Potent hits (e.g., >90% inhibition) are selected for follow-up.

-

Follow-up (IC₅₀ Determination): For the most strongly inhibited kinases, a full dose-response curve is generated to determine the biochemical IC₅₀ value, providing a quantitative measure of potency.

Cellular Target Engagement and Pathway Analysis

Rationale: A compound that potently inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell. It is crucial to demonstrate that the compound inhibits the target kinase in a cellular context at concentrations consistent with its antiproliferative IC₅₀. Western blotting is the gold-standard technique for this purpose.

Protocol: Western Blot for Phospho-Protein Levels

-

Objective: To measure the inhibition of a specific kinase signaling pathway in cells.

-

Cell Treatment: Treat the most sensitive cell line (e.g., K562) with increasing concentrations of the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's direct downstream substrate (e.g., phospho-STAT5 for a JAK inhibitor, or phospho-CrkL for a BCR-ABL inhibitor). Also, probe a separate blot with an antibody for the total protein to ensure that changes in phosphorylation are not due to changes in total protein levels.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate, occurring at concentrations similar to the antiproliferative IC₅₀, provides strong evidence of cellular target engagement.

Elucidating the Cellular Phenotype

Rationale: Inhibition of critical signaling pathways, particularly those involved in cell proliferation, often leads to specific cellular outcomes like cell cycle arrest or apoptosis (programmed cell death).[7][11] Characterizing this phenotype provides further mechanistic insight.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound at 1x and 5x the IC₅₀ concentration for 24-48 hours.

-

Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates that the compound is interfering with cell cycle progression at that checkpoint.[11]

Protocol: Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat cells as in the cell cycle analysis protocol.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: Analyze the dual-stained cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A significant increase in the apoptotic populations confirms this as a mechanism of cell death.

Part 4: Tier 3 - Exploring Secondary and Alternative Activities

While the primary hypothesis may be kinase inhibition, the versatile pyrazole scaffold is known for a wide range of other biological activities.[14] If the kinase inhibition data is weak or does not fully explain the observed phenotype, or if the research goals include broader profiling, exploring these alternative mechanisms is warranted.

Anti-inflammatory Potential

-

Assay: COX-1/COX-2 Inhibition Assay.

-

Rationale: Some pyrazole derivatives are potent and selective COX-2 inhibitors.[12] This can be tested using commercially available enzyme-based assay kits.

Antibacterial Activity

-

Assay: Minimum Inhibitory Concentration (MIC) Assay.

-

Rationale: Pyrazole compounds have shown promise as antibacterial agents.[2][15] The MIC can be determined by broth microdilution methods against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Antioxidant Activity

-

Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

-

Rationale: The ability to scavenge free radicals is another reported activity of pyrazole derivatives.[15] This cell-free chemical assay provides a rapid measure of antioxidant potential.

Conclusion and Strategic Outlook

This guide outlines a systematic, hypothesis-driven approach for the in vitro evaluation of this compound. By progressing through a logical sequence of tiers—from foundational quality control and broad phenotypic screening to specific target deconvolution and mechanistic studies—researchers can efficiently and rigorously characterize the compound's biological activity. The strong precedent for pyrazole-pyridine scaffolds as kinase inhibitors provides a clear and compelling primary hypothesis.[6][7] The successful validation of this hypothesis, through the combination of biochemical and cellular assays described herein, would establish a firm foundation for further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.[8] This structured methodology ensures the generation of high-quality, interpretable data, maximizing the potential for discovering a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

The Emergence of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Abstract

The confluence of pyrazole and pyridine rings in a single molecular framework has given rise to a plethora of biologically active compounds, capturing the attention of the medicinal chemistry community. This technical guide delves into the discovery and development of a particularly promising scaffold: 4-Pyridin-3-YL-2H-pyrazol-3-ylamine and its derivatives. With full editorial control, this document eschews rigid templates to present a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will explore the rationale behind the synthesis of these compounds, provide detailed experimental protocols, analyze their structure-activity relationships, and discuss their potential as therapeutic agents, particularly in the realm of kinase inhibition for oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical space.

Introduction: The Strategic Fusion of Pyrazole and Pyridine Moieties

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its metabolic stability, synthetic tractability, and its ability to engage in a variety of non-covalent interactions with biological targets.[3] Similarly, the pyridine ring is a common feature in pharmaceuticals, prized for its ability to impart aqueous solubility and serve as a key hydrogen bond acceptor.[4]

The combination of these two pharmacophores into the this compound core creates a unique three-dimensional structure with a rich electronic profile, making it an attractive starting point for the design of targeted therapies. The exocyclic amine at the 3-position of the pyrazole ring provides a crucial vector for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will provide a comprehensive overview of the discovery of this class of compounds, with a focus on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases.[5][6]

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives can be approached through several convergent strategies. The following protocol is a representative example, adapted from established methodologies for the synthesis of related 4-substituted pyrazoles.[5] The rationale behind this multi-step synthesis is to build the core scaffold in a manner that allows for late-stage diversification, a key strategy in modern drug discovery.

General Synthetic Workflow

The overall synthetic strategy involves the construction of a pyrazole precursor followed by a cross-coupling reaction to introduce the pyridine moiety.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of a β-Enaminonitrile Intermediate

-

Rationale: This initial step creates a versatile intermediate that will ultimately form the pyrazole ring. The use of dimethylformamide dimethyl acetal (DMF-DMA) is a common and efficient method for this transformation.

-

Procedure:

-

To a solution of a substituted acetonitrile (1.0 eq) in anhydrous toluene (5 mL/mmol), add DMF-DMA (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude β-enaminonitrile, which can often be used in the next step without further purification.

-

Step 2: Cyclization to form the 3-Aminopyrazole Ring

-

Rationale: The cyclization with hydrazine hydrate is a classic and robust method for the formation of the pyrazole ring. The amino group at the 3-position is introduced at this stage.

-

Procedure:

-

Dissolve the crude β-enaminonitrile (1.0 eq) in ethanol (10 mL/mmol).

-

Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to afford the 3-aminopyrazole.

-

Step 3: Halogenation of the Pyrazole Core

-

Rationale: Introduction of a halogen, typically bromine, at the 4-position of the pyrazole ring is a necessary step to enable the subsequent cross-coupling reaction. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.

-

Procedure:

-

Dissolve the 3-aminopyrazole (1.0 eq) in dichloromethane (DCM) or chloroform (CHCl₃) (15 mL/mmol).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Step 4: Suzuki Cross-Coupling with Pyridine-3-boronic acid

-

Rationale: The Suzuki coupling is a powerful and widely used method for forming carbon-carbon bonds.[7] This step connects the pyrazole and pyridine rings. The choice of palladium catalyst and ligand is crucial for achieving high yields.

-

Procedure:

-

To a degassed mixture of the 4-bromopyrazole derivative (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired this compound derivative.

-

Biological Activity and Structure-Activity Relationship (SAR) Insights

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][5]

Kinase Inhibition Profile

While specific data for a broad panel of this compound derivatives is not extensively available in the public domain, studies on the closely related 4-(pyrazol-3-yl)-pyridine scaffold have demonstrated potent inhibition of c-Jun N-terminal kinases (JNKs).[5] It is highly probable that the this compound core also targets members of the kinome.

The general mechanism of action for such inhibitors is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: Mechanism of kinase inhibition by competitive ATP binding.

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related compound series, several key structural features can be modulated to optimize the biological activity of this compound derivatives.

| Position of Modification | Rationale for Modification | Expected Impact on Activity |

| Pyrazole N1-position | Can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase. | Introduction of small alkyl or substituted aryl groups can modulate potency and pharmacokinetic properties. |

| Pyrazole N2-position | Can alter the electronic properties of the pyrazole ring and its hydrogen bonding capabilities. | Substitution at this position can impact binding affinity and selectivity. |

| Pyridine Ring | Substitution on the pyridine ring can be used to probe for additional binding interactions and to fine-tune physicochemical properties. | Electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. |

| Exocyclic Amine (3-position) | A key point for diversification. Acylation or alkylation can introduce groups that occupy specific sub-pockets within the kinase active site. | Can significantly impact potency and selectivity. Larger, more rigid groups may enhance binding affinity. |

Table 1: Key Positions for SAR Exploration

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for multi-vector optimization make it an attractive core for medicinal chemistry campaigns.

Future research should focus on:

-

Broad Kinase Profiling: Screening a library of derivatives against a large panel of kinases to identify specific targets and understand the selectivity profile.

-

Structure-Based Drug Design: Obtaining co-crystal structures of lead compounds with their target kinases to guide further optimization efforts.

-

In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety of promising compounds in relevant animal models of cancer and other diseases.

Conclusion

This technical guide has provided an in-depth overview of the discovery, synthesis, and potential biological activity of this compound derivatives. By leveraging established synthetic methodologies and drawing insights from closely related compound series, we have outlined a clear path for the exploration of this promising chemical scaffold. The inherent drug-like properties of the pyrazole and pyridine moieties, combined with the versatility of the exocyclic amine, position these compounds as valuable assets in the ongoing quest for novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Tautomeric Equilibrium of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-pyridin-3-yl-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document delves into the fundamental principles of annular prototropic tautomerism in aminopyrazoles, outlines state-of-the-art experimental and computational methodologies for its characterization, and discusses the critical factors influencing the equilibrium. By synthesizing established principles with practical insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of pyrazole-based therapeutics.